

limit of detection and quantification for Monodes(N-carboxymethyl)valine Daclatasvir

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Compound of Interest

Compound Name:

Monodes(N-carboxymethyl)valine
Daclatasvir

Cat. No.:

B1144818

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Detecting Daclatasvir and its Impurities: A Comparative Guide to Analytical Limits

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of active pharmaceutical ingredients (APIs) and their impurities are paramount for ensuring safety and efficacy. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for Daclatasvir and its related substances, including the primary degradation product, **Monodes(N-carboxymethyl)valine Daclatasvir**.

While specific LOD and LOQ values for **Monodes(N-carboxymethyl)valine Daclatasvir** are not readily available in the public domain, various highly sensitive analytical methods have been validated for the quantification of Daclatasvir and its other impurities. These methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), offer a strong foundation for the analysis of all related compounds. The sensitivity of these methods for the parent compound, Daclatasvir, serves as a critical indicator of their potential for detecting and quantifying impurities at trace levels.

Comparison of Analytical Methods

The following table summarizes the performance of different analytical methods in determining the LOD and LOQ for Daclatasvir and some of its impurities. This data is essential for selecting



the appropriate method based on the required sensitivity for specific research or quality control needs.

Compound	Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Daclatasvir	RP-HPLC	0.0416 μg/mL	0.1261 μg/mL
Daclatasvir & 5 Impurities	UPLC	0.035–0.091 μg/mL	0.122–0.248 μg/mL
Daclatasvir	RP-HPLC	0.05 μg/mL	0.15 μg/mL
4,4'-bis(2- bromoacetyl) biphenyl (Genotoxic Impurity)	RP-HPLC	3 μg/mL	10 μg/mL
Daclatasvir Dihydrochloride	RP-HPLC	1.40 ppm	4.25 ppm

Experimental Protocols

The determination of LOD and LOQ is a critical component of method validation, ensuring the reliability of analytical data. The following outlines a typical experimental protocol based on the signal-to-noise ratio method, as recommended by the International Council for Harmonisation (ICH) guidelines.

A stability-indicating UPLC method was developed for the quantitative determination of Daclatasvir and its degradation products.[1] The chromatographic separation was achieved on a Waters ACQUITY BEH phenyl column (100 × 2.1 mm, 1.7-µm) using a gradient program with a mobile phase consisting of sodium perchlorate and 1-octanesulfonic acid sodium salt buffer and acetonitrile.[1] The LOD and LOQ were determined by injecting a series of diluted solutions of known concentrations and were estimated at a signal-to-noise ratio of 3:1 and 10:1, respectively.[1]

In another validated RP-HPLC method, the LOD and LOQ for Daclatasvir were determined using the signal-to-noise ratio of 3:1 and 10:1, respectively.[2] This method utilized a C18

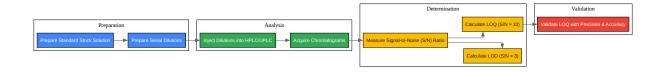




column and a mobile phase of acetonitrile and 0.05% o-phosphoric acid.[2]

Experimental Workflow for LOD & LOQ Determination

The following diagram illustrates a generalized workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method, a fundamental procedure in the validation of methods for compounds like **Monodes(N-carboxymethyl)valine Daclatasvir**.



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LOD and LOQ Determination Workflow

Advanced analytical techniques such as HPLC, GC-MS, LC-MS/MS, and NMR spectroscopy are crucial for the accurate identification, structural elucidation, and quantification of Daclatasvir impurities at trace levels, as required by ICH guidelines.[3] The development of robust impurity testing methods and the use of certified reference standards are paramount for ensuring the quality and safety of Daclatasvir.[3]

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